8,11,14-Eicosatriynoic Acid
CAS No.:
Cat. No.: VC0005322
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H28O2 |
---|---|
Molecular Weight | 300.4 g/mol |
IUPAC Name | icosa-8,11,14-triynoic acid |
Standard InChI | InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) |
Standard InChI Key | QLLIWTBTVOPGCM-UHFFFAOYSA-N |
SMILES | CCCCCC#CCC#CCC#CCCCCCCC(=O)O |
Canonical SMILES | CCCCCC#CCC#CCC#CCCCCCCC(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Structural and Chemical Properties
Molecular Configuration
The molecular formula of 8,11,14-eicosatriynoic acid is , with a molecular weight of 302.45 g/mol . Its structure features three conjugated triple bonds starting at carbon 8, distinguishing it from more commonly studied analogs like 5,8,11-eicosatriynoic acid (ETI) and 5,8,11,14-eicosatetraynoic acid (ETYA), which inhibit lipoxygenase (LOX) and cyclooxygenase (COX) pathways . The presence of triple bonds confers rigidity to the carbon chain, altering membrane fluidity and receptor interactions compared to double-bond-containing fatty acids .
Synthesis and Isotopic Labeling
While no direct synthesis protocols for 8,11,14-eicosatriynoic acid are documented, methodologies for analogous compounds provide insights. For example, Pilgrim et al. (1991) described a four-step synthesis of -labeled 5,8,11-eicosatriynoic acid starting from acetylene, involving halogenation and coupling reactions . This approach could theoretically be adapted for 8,11,14-eicosatriynoic acid by adjusting the position of triple bond formation. Key steps include:
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Alkyne formation: Reaction of acetylene derivatives with alkyl halides to introduce triple bonds.
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Chain elongation: Coupling intermediates with halogenated precursors to extend the carbon skeleton.
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Carboxylic acid functionalization: Oxidation or hydrolysis to introduce the terminal carboxyl group .
Biological Activity and Mechanisms
Inhibition of Eicosanoid Pathways
Structurally similar compounds like ETYA and ETI are potent inhibitors of arachidonic acid metabolism. ETYA, a tetraynoic acid, blocks both COX and LOX enzymes, preventing the synthesis of prostaglandins and leukotrienes . In rat oocyte-cumulus complexes, 100 μM ETI (5,8,11-eicosatriynoic acid) inhibited germinal vesicle breakdown (GVBD) by scavenging reactive oxygen species (ROS), suggesting antioxidant properties . By analogy, 8,11,14-eicosatriynoic acid may similarly modulate oxidative pathways, though its specificity for LOX isoforms (e.g., 5-LOX vs. 12-LOX) remains untested .
Pharmacokinetics and Toxicity
Metabolic Stability
The triple bonds in 8,11,14-eicosatriynoic acid resist β-oxidation, prolonging its half-life relative to natural fatty acids . This stability enhances its utility as a mechanistic probe but may also increase the risk of off-target effects. In vitro studies using liver microsomes could clarify its metabolic fate.
Research Applications and Future Directions
Tool Compound in Lipidomics
8,11,14-Eicosatriynoic acid could serve as a stable isotope-labeled internal standard for mass spectrometry-based lipid profiling. Its synthetic accessibility and structural distinctiveness make it ideal for quantifying endogenous eicosanoids in biological matrices .
Therapeutic Development
Targeted modification of the triple-bond positions may yield selective LOX inhibitors with fewer side effects than pan-inhibitors like ETYA. Computational modeling and high-throughput screening could identify optimal configurations for binding to 15-LOX or cyclooxygenase-2 (COX-2) .
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